molecular formula C15H15NO4 B15110432 methyl 6-(furan-2-yl)-2-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-3-carboxylate

methyl 6-(furan-2-yl)-2-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-3-carboxylate

Katalognummer: B15110432
Molekulargewicht: 273.28 g/mol
InChI-Schlüssel: GCBYENNZRKKIDU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 6-(furan-2-yl)-2-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-3-carboxylate is a complex organic compound that features a furan ring, an indole core, and a carboxylate ester group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of methyl 6-(furan-2-yl)-2-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-3-carboxylate typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditionsThe final step often involves esterification to introduce the carboxylate group .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency of the synthesis process. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the production more sustainable .

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 6-(furan-2-yl)-2-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

Methyl 6-(furan-2-yl)-2-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-3-carboxylate has several applications in scientific research:

Wirkmechanismus

The mechanism of action of methyl 6-(furan-2-yl)-2-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream effects. For instance, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects in disease treatment .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Methyl 6-(thiophen-2-yl)-2-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-3-carboxylate: Similar structure but with a thiophene ring instead of a furan ring.

    Methyl 6-(pyridin-2-yl)-2-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-3-carboxylate: Contains a pyridine ring instead of a furan ring.

Uniqueness

The presence of the furan ring in methyl 6-(furan-2-yl)-2-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-3-carboxylate imparts unique electronic and steric properties, making it distinct from its analogs. These properties can influence its reactivity and interactions with biological targets, potentially leading to different biological activities and applications .

Eigenschaften

Molekularformel

C15H15NO4

Molekulargewicht

273.28 g/mol

IUPAC-Name

methyl 6-(furan-2-yl)-2-methyl-4-oxo-1,5,6,7-tetrahydroindole-3-carboxylate

InChI

InChI=1S/C15H15NO4/c1-8-13(15(18)19-2)14-10(16-8)6-9(7-11(14)17)12-4-3-5-20-12/h3-5,9,16H,6-7H2,1-2H3

InChI-Schlüssel

GCBYENNZRKKIDU-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C2=C(N1)CC(CC2=O)C3=CC=CO3)C(=O)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.